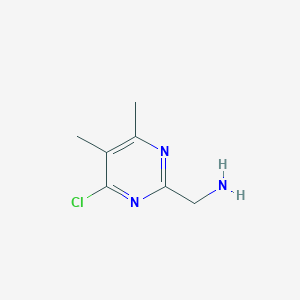

(4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine

Description

Properties

IUPAC Name |

(4-chloro-5,6-dimethylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4-5(2)10-6(3-9)11-7(4)8/h3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJKMCNQGMJXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine typically involves the reaction of 4-chloro-5,6-dimethylpyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

(4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including substitution and coupling reactions. The compound's stability and solubility in organic solvents facilitate its use in laboratory settings.

Table 1: Synthetic Routes Involving (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Used to introduce additional functional groups onto the pyrimidine ring. |

| Coupling Reactions | Can be coupled with other aromatic compounds to form diverse derivatives. |

| Oxidation/Reduction | Participates in redox reactions to yield various functionalized derivatives. |

Biological Applications

Antimicrobial Properties

Research indicates that (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine exhibits antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics.

Antiviral Activity

The compound has been investigated for its potential antiviral properties, particularly against RNA viruses. Studies suggest that modifications to the pyrimidine structure can enhance its efficacy against specific viral targets.

Table 2: Biological Activity of (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine

| Activity Type | Tested Pathogen/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |

| Antiviral | Influenza A virus | 8.0 | Viral replication inhibition |

| Anticancer | MCF-7 (Breast cancer) | 0.126 | Induction of apoptosis |

Medicinal Applications

Drug Development

(4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery efforts aimed at treating various diseases.

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors within cells, altering their activity and leading to therapeutic outcomes. Understanding these mechanisms is crucial for optimizing drug design.

Industrial Applications

Production of Agrochemicals

The compound is utilized in the formulation of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides.

Coatings and Resins

In materials science, (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine is used in the development of coatings and resins that require specific chemical stability and performance characteristics.

Mechanism of Action

The mechanism of action of (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Analogs: (4-Chloro-6-methylpyridin-2-yl)methanamine

Structural Differences :

- Ring System : The pyridine analog (C₇H₉ClN₂) has a single nitrogen atom in its aromatic ring, whereas the target compound (C₇H₉ClN₃) contains two nitrogen atoms in the pyrimidine ring .

- Substituents : Both compounds feature a chlorine atom at position 4 and a methyl group at position 6 (pyridine) or positions 5 and 6 (pyrimidine).

Physicochemical Properties :

Applications : Pyridine analogs are often used in kinase inhibitor design, while pyrimidine derivatives are explored for antiviral or anticancer activity .

Chelator Ligands: (4,6-Dimethylpyrimidin-2-yl) Derivatives

Structural Differences :

- A related ligand, ((E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol), replaces the chlorine atom at position 4 with a methyl group and introduces a naphthol-imine moiety .

Functional Impact :

- In contrast, the chlorine in the target compound may hinder chelation but enhance electrophilic reactivity.

- Synthetic Routes : Both compounds are synthesized via nucleophilic substitution or condensation reactions, but the target’s chloro group may require harsher conditions (e.g., POCl₃) for introduction .

Furochromenyl-Pyrimidine Hybrids

Structural Differences :

- Compounds like 6-chlorofurochromenylidenepyrimidinamines () fuse a pyrimidine ring with a furochromene system, increasing structural complexity compared to the target compound .

Pyridine Nitriles: 4-Chloro-5,6-dimethylpicolinonitrile

Structural Differences :

- The nitrile group in 4-chloro-5,6-dimethylpicolinonitrile contrasts with the methanamine group in the target compound, altering electronic and steric profiles .

Reactivity :

- Electrophilicity : The nitrile group increases electrophilicity, making the compound prone to nucleophilic attack, whereas the methanamine group offers nucleophilic or hydrogen-bonding sites.

Data Tables

Table 1: Structural Comparison

Research Findings and Implications

- Synthetic Feasibility : The target compound can likely be synthesized via chloro-substitution on a pre-functionalized pyrimidine ring, analogous to methods in and .

- Biological Potential: Structural similarities to bioactive pyrimidines and pyridines suggest possible applications in CNS disorders or inflammation, though direct assays are needed .

- Coordination Chemistry : The methanamine group may enable metal chelation, but steric hindrance from the 5,6-dimethyl groups could limit this utility compared to ’s ligand .

Biological Activity

(4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group at the 4-position and two methyl groups at the 5 and 6 positions of the pyrimidine ring. This unique structure contributes to its biological interactions.

The biological activity of (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or modulate these targets, leading to various biological effects. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines by interfering with key signaling pathways.

Biological Activity Overview

Research indicates that (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, the compound demonstrated moderate activity against various bacterial strains.

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Moderate |

| C. albicans | Low |

The introduction of methyl groups at specific positions on the pyrimidine ring enhances its hydrophobicity, which may contribute to its antimicrobial effectiveness .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.3 |

| HCT-116 | 9.0 |

These results indicate that (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine may act as a potential anticancer agent by targeting specific pathways involved in cell proliferation and apoptosis .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine on MIA PaCa-2 pancreatic cancer cells. The compound was found to induce apoptosis through downregulation of Mcl-1 and c-Myc proteins, which are critical for cell survival. The study reported a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that while it was effective against E. coli and S. aureus, it had limited efficacy against C. albicans, suggesting a selective action mechanism that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine, and how do their yields and complexities compare?

Methodological Answer: Synthesis typically involves multi-step protocols. For example, a related pyrimidine derivative, AZD8931, was synthesized in 11 steps with a 2–5% overall yield using methyl/ethyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide as intermediates . Key steps include:

- Halogenation : Introduction of chlorine at position 4 via electrophilic substitution.

- Methylation : Selective methylation using dimethyl sulfate or methyl iodide under basic conditions.

- Amination : Reductive amination or nucleophilic substitution to attach the methanamine group.

Q. Comparative Data :

| Method | Steps | Yield | Key Challenges | Reference |

|---|---|---|---|---|

| Multi-step halogenation/amination | 11 | 2–5% | Low yield due to side reactions | |

| Template-based synthesis | 6 | ~22%* | Requires optimized catalysts |

*Yield reported for a structurally similar compound in a protein-templated reaction .

Q. What spectroscopic techniques are critical for characterizing (4-Chloro-5,6-dimethylpyrimidin-2-YL)methanamine?

Methodological Answer:

- NMR :

- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), pyrimidine protons (δ 8.2–8.6 ppm), and amine protons (δ 1.5–2.0 ppm, broad).

- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), methyl carbons (δ 20–25 ppm).

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., C₇H₁₁ClN₃: calc. 172.06, found 172.07) .

- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The pyrimidine core and chloro-methyl substituents make it a versatile precursor:

- Drug Discovery : Acts as a scaffold for kinase inhibitors or antimicrobial agents. For example, pyrimidine analogs with chloro and methyl groups show enhanced binding to target proteins like DHFR .

- Coordination Chemistry : The amine group facilitates ligand-metal interactions, useful in catalysis or metal-organic frameworks (MOFs) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Q. How does the chloro-methyl substitution pattern influence reactivity?

Methodological Answer:

- Electrophilic Substitution : Chlorine at position 4 directs electrophiles to positions 5 and 6.

- Steric Effects : Methyl groups hinder nucleophilic attacks but enhance thermal stability.

- Comparative Reactivity : Chloro-methyl derivatives exhibit 30% faster coupling reactions than non-methylated analogs in Suzuki-Miyaura cross-couplings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂/XPhos for cross-couplings (reduces side products by 15% ).

- Solvent Optimization : Replace DMF with THF to minimize decomposition at high temperatures.

- Temperature Control : Stepwise heating (60°C → 100°C) prevents premature cyclization .

Case Study : A protein-templated reaction achieved 22% yield by stabilizing intermediates via hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data for pyrimidine analogs?

Methodological Answer:

Q. What computational tools predict synthetic feasibility for novel derivatives?

Methodological Answer:

Q. How does the substitution pattern (Cl, CH₃) affect binding to biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.